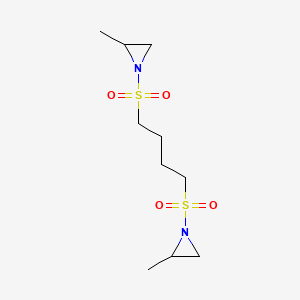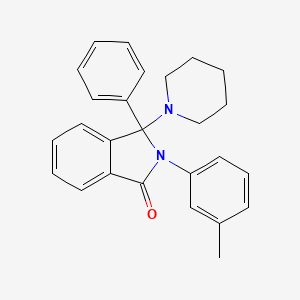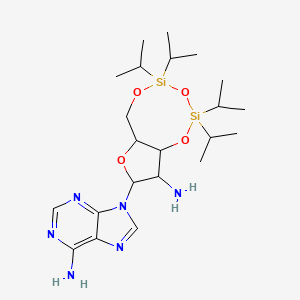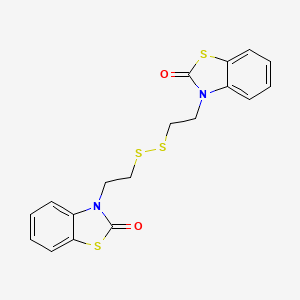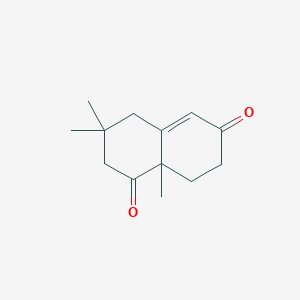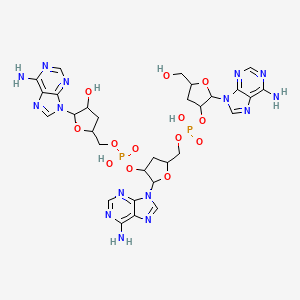
Cordycepin, cordycepin, cordycepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the Cordyceps genus of fungi. It was first isolated from the fungus Cordyceps militaris and has since been recognized for its diverse biological activities. Cordycepin is structurally similar to adenosine, differing only by the absence of an oxygen atom at the 3’ position of its ribose sugar. This unique structure allows cordycepin to interfere with various biological processes, making it a compound of significant interest in medicinal and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized through several chemical routes. One common method involves the conversion of adenosine to cordycepin by removing the 3’-hydroxyl group. This can be achieved using reagents such as 2-acetoxyisobutyryl bromide (AIB) followed by acid hydrolysis and hydrogenolysis . Another method involves the protection of the 5’-hydroxyl group, esterification, removal of the -O-tosyl group, and subsequent deprotection . The overall yield of cordycepin from these methods can vary, with some routes achieving up to 36% yield .
Industrial Production Methods: Industrial production of cordycepin primarily relies on the fermentation of Cordyceps militaris. Optimizations in liquid and solid fermentation techniques, as well as genetic modifications of the fungus, have been employed to enhance cordycepin yield . Additionally, methods such as ultrasonic-assisted extraction and pressurized extraction are used to isolate cordycepin from the fungal biomass .
Chemical Reactions Analysis
Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Barton-McCombie deoxygenation, which is used to remove the 3’-hydroxyl group during its synthesis .
Common Reagents and Conditions:
Oxidation: Cordycepin can be oxidized using reagents like potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions involving cordycepin.
Substitution: Tosyl chloride (TsCl) is used for the substitution of hydroxyl groups during synthesis.
Major Products: The major product formed from these reactions is cordycepin itself, which can be further modified to produce various derivatives with potential biological activities .
Scientific Research Applications
Cordycepin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, cordycepin is used as a precursor for the synthesis of various nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: Cordycepin is extensively studied for its effects on cell survival, proliferation, and signal transduction. It has been shown to inhibit the PI3K/mTOR/AKT and ERK signaling pathways, which are crucial for cell growth and survival .
Medicine: Cordycepin exhibits significant medicinal properties, including anticancer, anti-inflammatory, and immunomodulatory activities. It has been shown to reduce tumor growth, repress pain and inflammation, and protect brain function . Additionally, cordycepin is being investigated for its potential in treating metabolic disorders and improving respiratory and cardiac conditions .
Industry: In the industrial sector, cordycepin is used in the production of health supplements and cosmeceuticals. Its bioactive properties make it a valuable ingredient in products aimed at enhancing health and wellness .
Mechanism of Action
Cordycepin exerts its effects by interfering with various molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the PI3K/mTOR/AKT signaling pathway . Additionally, cordycepin can induce apoptosis in cancer cells by disrupting the synthesis and metabolism of DNA and RNA . Its ability to modulate the immune response is attributed to its effects on cytokine production and inflammatory pathways .
Comparison with Similar Compounds
- Adenosine
- 2’-Deoxyadenosine
- Cytarabine
- Vidarabine
Cordycepin’s distinct structure and biological activities make it a unique and valuable compound in scientific research and medicinal applications.
Properties
CAS No. |
76885-99-9 |
|---|---|
Molecular Formula |
C30H37N15O13P2 |
Molecular Weight |
877.7 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O13P2/c31-22-19-25(37-7-34-22)43(10-40-19)28-16(47)1-14(55-28)5-52-59(48,49)58-18-3-15(56-30(18)45-12-42-21-24(33)36-9-39-27(21)45)6-53-60(50,51)57-17-2-13(4-46)54-29(17)44-11-41-20-23(32)35-8-38-26(20)44/h7-18,28-30,46-47H,1-6H2,(H,48,49)(H,50,51)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI Key |
CKZWLFLXOQDVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)N8C=NC9=C(N=CN=C98)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


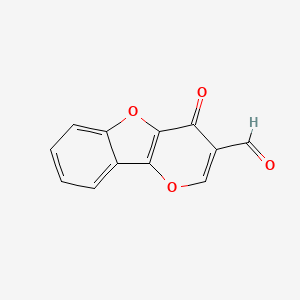

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)

![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
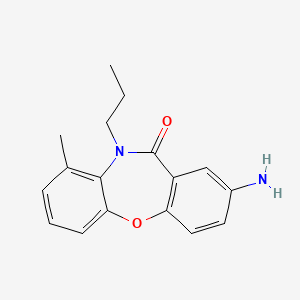
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
